2-(Pyridin-3-yl)nicotinonitrile
Description
2-(Pyridin-3-yl)nicotinonitrile is a pyridine derivative characterized by a nitrile group at the 2-position of the nicotinonitrile core and a pyridin-3-yl substituent. This compound is structurally significant due to its dual aromatic systems (pyridine and nicotinonitrile), which confer unique electronic and steric properties.
Properties
Molecular Formula |
C11H7N3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10/h1-6,8H |
InChI Key |
VRDGLLBCHXSRMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Structural and Functional Group Variations
The substituents on the nicotinonitrile core significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of structurally related compounds:
Physicochemical and Market Trends
- Polarity and Solubility: The 2-hydroxyethyl derivative () exhibits higher water solubility than this compound due to its hydrophilic substituent, impacting formulation strategies .
- Market Dynamics: Nicotinonitrile derivatives are predominantly used in Asia (55% market share) for pharmaceutical intermediates, with 2-(2-hydroxyethyl)nicotinonitrile showing a price surge from $120/kg (2016) to $180/kg (2020) due to demand .
Key Research Findings
- Bioactivity: Bromobenzofuryl-substituted nicotinonitriles () exhibit IC₅₀ values <1 µM against cancer cell lines, suggesting the pyridin-3-yl analog could be optimized for similar potency .
- Thermal Stability : Halogenated derivatives () show higher thermal stability (decomposition >250°C) compared to hydroxyethyl analogs (<200°C), critical for high-temperature applications .
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